3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid
Description
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid (CAS 22893-29-4, HH 594) is a benzoic acid derivative characterized by a sulfamoyl group at position 5, a chloro substituent at position 4, and a butylamino group at position 3 (Figure 1). Its molecular formula is C₁₁H₁₅ClN₂O₄S (molecular weight: 330.8 g/mol) . This compound is primarily used in pharmaceutical research, though specific biological targets remain less documented compared to its analogs like bumetanide.
Structure
3D Structure
Properties
CAS No. |
22893-29-4 |
|---|---|
Molecular Formula |
C11H15ClN2O4S |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C11H15ClN2O4S/c1-2-3-4-14-8-5-7(11(15)16)6-9(10(8)12)19(13,17)18/h5-6,14H,2-4H2,1H3,(H,15,16)(H2,13,17,18) |
InChI Key |
CNBZFYQGTRTWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from chlorinated sulfamoylbenzoic acid derivatives or their esters.
- Introduction of the butylamino group via nucleophilic substitution or amide bond formation.
- Functional group transformations such as reduction or substitution to achieve the target compound.
Method 1: Reduction of Acylamino Precursors (Patent CA1082191A)
A notable approach involves the reduction of 3-acylamino-5-sulfamylbenzoic acid derivatives to 3-amino-5-sulfamylbenzoic acids, followed by further substitution to introduce the butylamino group.
-
- 3-n-Butyrylamino-4-phenoxy-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester is suspended in absolute diglyme.
- Boron trifluoride etherate is added as a catalyst.
- Sodium borohydride in diglyme is added dropwise to reduce the acylamino group.
- The product precipitates upon addition to ice water and is purified by recrystallization from methanol/water.
This method allows conversion of acylamino intermediates to butylamino-substituted sulfamoylbenzoic acid methyl esters, which can be hydrolyzed to the acid form.
Method 2: Nucleophilic Aromatic Substitution on Chlorosulfonyl Precursors (Journal of Medicinal Chemistry, 2021)
A widely used synthetic route involves:
- Starting from 3-(chlorosulfonyl)-4-chlorobenzoic acid derivatives.
- Reaction with butylamine under nucleophilic aromatic substitution conditions to replace the chlorosulfonyl group with a butylsulfonamide.
- Reaction conditions typically involve neat amine or amine with a base like triethylamine.
- Subsequent purification yields the target sulfonamide acid.
This method is efficient and yields moderate to high purity products, with yields reported between 50% and 80% depending on conditions.
Method 3: Sulfamoylation of 4-Chloro-5-sulphamoylbenzoic Acid (ChemicalBook, 2020)
- The synthesis begins with methyl-4-chloro-3-sulfamoylbenzoate.
- Hydrolysis with lithium hydroxide in tetrahydrofuran/water at 0–20 °C for 2 hours converts the ester to 4-chloro-3-sulfamoylbenzoic acid.
- The resulting acid can be further functionalized by amination with butylamine to form the butylamino derivative.
- Recrystallization from ethyl acetate and ether ensures purity.
This method provides a high yield (81.3%) of the sulfamoylbenzoic acid intermediate, which is a key precursor for further derivatization.
Method 4: Aromatic Substitution on 4-Chloro-3-nitro-5-sulphamylbenzoic Acid (Patent US3806534A)
- Starting from 4-chloro-3-nitro-5-sulphamylbenzoic acid, nucleophilic aromatic substitution with amines such as butylamine or aniline derivatives is performed.
- The reaction typically occurs in ethyl acetate or aqueous bicarbonate solutions at controlled temperatures.
- The nitro group can be reduced or modified later as needed.
- The product is precipitated by acidification and purified by recrystallization.
This method is versatile for preparing various amino-substituted sulfamoylbenzoic acids, including butylamino derivatives.
Comparative Summary of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-acylamino-5-sulfamylbenzoic acid methyl ester | NaBH4 reduction in diglyme, BF3 etherate catalyst | Moderate (not specified) | Requires acylamino precursors; reduction step |
| 2 | 3-(Chlorosulfonyl)-4-chlorobenzoic acid | Butylamine, triethylamine, neat or solvent | 50–80 | Direct sulfonamide formation via nucleophilic substitution |
| 3 | Methyl-4-chloro-3-sulfamoylbenzoate | LiOH hydrolysis in THF/H2O, then amination | 81.3 (hydrolysis step) | High yield hydrolysis; subsequent amination needed |
| 4 | 4-chloro-3-nitro-5-sulphamylbenzoic acid | Amines in ethyl acetate or bicarbonate solution | Not specified | Versatile aromatic substitution; nitro group present |
Research Findings and Notes
- The reduction method (Method 1) is useful when acylamino intermediates are available, but it requires careful control of reaction conditions to avoid over-reduction or side reactions.
- Nucleophilic aromatic substitution on chlorosulfonyl precursors (Method 2) is the most straightforward and commonly employed route for introducing the butylamino group, offering good yields and scalability.
- Hydrolysis of methyl esters to the acid form (Method 3) is a reliable preparatory step that ensures the availability of the acid precursor for further functionalization.
- Aromatic substitution on nitro-substituted sulfamoylbenzoic acids (Method 4) provides a flexible platform for diverse amino substitutions but may require additional steps to reduce or modify the nitro group.
- Purification is typically achieved by recrystallization from methanol/water or ethyl acetate/ether mixtures, with melting points reported around 177–230 °C depending on the derivative and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of diuretics and antihypertensive drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and modulating biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Bumetanide (3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid)
- Molecular Formula : C₁₇H₂₀N₂O₅S (MW: 364.4 g/mol) .
- Key Differences: Substitution at position 4: Phenoxy group in bumetanide vs. chloro in HH 593. Bioactivity: Bumetanide is a potent inhibitor of Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1/2), widely used as a diuretic . The phenoxy group enhances binding affinity to ion channels, whereas the chloro substituent in HH 594 may confer distinct pharmacokinetic properties .
4-Chloro-3-nitro-5-sulfamoylbenzoic Acid (CAS 372-31-6)
- Molecular Formula : C₇H₅ClN₂O₆S (MW: 304.6 g/mol) .
- Key Differences: Substitution at position 3: Nitro group replaces the butylamino group.
2-(Butylamino)-4-chloro-5-fluorobenzoic Acid (Compound E)
Comparative Analysis of Physicochemical Properties
Notes:
- Solubility Trends : The sulfamoyl and carboxylic acid groups in HH 594 and bumetanide enhance solubility in polar solvents compared to nitro-substituted analogs .
- Bioactivity: Bumetanide’s phenoxy group is critical for NKCC1/2 inhibition, while HH 594’s chloro group may shift selectivity toward other targets .
Research and Development Implications
- HH 594: Could serve as a lead compound for designing novel diuretics with modified selectivity.
Q & A
Q. What are the key steps in the synthesis of 3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid, and how are reaction conditions optimized?
The synthesis begins with 4-chlorobenzoic acid , which undergoes sulfonylchlorination using chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. Subsequent nitration with nitric acid introduces a nitro group at position 5, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. Reaction with ammonia replaces the sulfonyl chloride with an aminosulfonyl group. Sodium phenolate is then used to introduce the phenoxy group. Finally, butylamine substitutes the nitro group to form the target compound . Methodological Insight : Monitor reaction progress using TLC or HPLC to optimize yield and purity. Adjust stoichiometry and temperature during nitration to minimize byproducts.
Q. What spectroscopic techniques are employed to confirm the structure of this compound and its derivatives?
FT-IR confirms functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹). 1H/13C NMR identifies proton environments (e.g., aromatic protons, butyl chain methylene signals) and carbon frameworks. Mass spectrometry validates molecular weight and fragmentation patterns. For derivatives like hydrazones, additional peaks in NMR (e.g., imine protons) and shifts in IR (C=N stretches) are critical . Methodological Insight : Use deuterated DMSO for NMR solubility and compare spectral data with computational predictions (e.g., ChemDraw simulations).
Q. How is the biological activity of this compound evaluated in vitro?
Anti-urease activity is assessed via the Weatherburn method, measuring ammonia release from urea hydrolysis. Antibacterial assays (e.g., MIC determination) use bacterial strains like E. coli and S. aureus. Positive controls (e.g., thiourea for urease inhibition) and solvent controls are essential to validate results . Methodological Insight : Pre-incubate test compounds with urease to ensure enzyme inhibition is time-dependent. Use broth microdilution for MIC assays to enhance reproducibility.
Advanced Research Questions
Q. How do structural modifications of this compound influence its dual-action inhibitory activity against urease and bacterial pathogens?
Substitutions at the sulfamoyl group (e.g., hydrazones, Schiff bases) enhance urease inhibition by introducing hydrogen-bonding interactions with the enzyme's active site (e.g., nickel ions). Bulky aryl groups in derivatives like 4a-4i improve antibacterial activity by disrupting bacterial membrane integrity. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO₂) on the phenoxy ring increase potency . Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.
Q. What experimental strategies are used to validate the dual-action mechanism of this compound in treating gastrointestinal diseases?
In vitro models (e.g., H. pylori-infected gastric cells) assess urease inhibition and bacterial viability. In vivo rodent models evaluate reductions in gastric ulcer size and hepatic encephalopathy markers (e.g., serum ammonia). Dual-action efficacy is confirmed by correlating urease inhibition (IC₅₀) with MIC values across bacterial strains . Methodological Insight : Use fluorescent probes (e.g., BCECF-AM) to measure intracellular pH changes in H. pylori-infected cells, linking urease inhibition to therapeutic effects.
Q. How are in silico approaches integrated into the development of derivatives with improved pharmacokinetic profiles?
ADMET predictions (e.g., SwissADME) optimize solubility and bioavailability by modifying logP values (e.g., esterification of the carboxylic acid group). Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-enzyme complexes over time. For example, methyl ester derivatives show enhanced membrane permeability compared to the parent acid . Methodological Insight : Validate in silico predictions with experimental LogD7.4 measurements (shake-flask method) and Caco-2 cell permeability assays.
Q. What analytical challenges arise in synthesizing and purifying derivatives, and how are they resolved?
Byproduct formation during nitration (e.g., di-nitrated species) is minimized by controlling nitric acid concentration. Low solubility of intermediates is addressed using polar aprotic solvents (e.g., DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity . Methodological Insight : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities and optimize gradient elution in HPLC purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
